molecular formula C14H18BrNO3 B8558855 Tert-butyl 6-bromochroman-4-ylcarbamate

Tert-butyl 6-bromochroman-4-ylcarbamate

Cat. No.: B8558855
M. Wt: 328.20 g/mol
InChI Key: OTLKVPKPFOFEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-bromochroman-4-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromine atom attached to the chroman ring and a tert-butyl ester group attached to the carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6-bromochroman-4-ylcarbamate typically involves the following steps:

    Bromination: The chroman ring is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Carbamate Formation: The brominated chroman is then reacted with tert-butyl isocyanate to form the carbamate ester. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromochroman-4-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The chroman ring can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted chroman derivatives.

    Hydrolysis: Formation of 6-bromo-chroman-4-carboxylic acid and tert-butyl alcohol.

    Oxidation: Formation of chroman-4,5-quinone derivatives.

    Reduction: Formation of dihydrochroman derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 6-bromochroman-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through substitution reactions.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The chroman ring system is a common motif in bioactive molecules, and the carbamate ester group can interact with biological targets such as enzymes and receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the design of novel compounds with specific properties for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Tert-butyl 6-bromochroman-4-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbamate ester group can form specific interactions with active sites, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    (6-chloro-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a chlorine atom instead of bromine.

    (6-fluoro-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a fluorine atom instead of bromine.

    (6-methyl-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in Tert-butyl 6-bromochroman-4-ylcarbamate imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)carbamate

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-7-18-12-5-4-9(15)8-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17)

InChI Key

OTLKVPKPFOFEBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2=C1C=C(C=C2)Br

Origin of Product

United States

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